[Methyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid [Methyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13531200
InChI: InChI=1S/C9H18N2O2/c1-10(7-9(12)13)6-8-4-3-5-11(8)2/h8H,3-7H2,1-2H3,(H,12,13)/t8-/m0/s1
SMILES: CN1CCCC1CN(C)CC(=O)O
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

[Methyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13531200

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

[Methyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid -

Specification

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name 2-[methyl-[[(2S)-1-methylpyrrolidin-2-yl]methyl]amino]acetic acid
Standard InChI InChI=1S/C9H18N2O2/c1-10(7-9(12)13)6-8-4-3-5-11(8)2/h8H,3-7H2,1-2H3,(H,12,13)/t8-/m0/s1
Standard InChI Key CQVQVVGFUXXQDT-QMMMGPOBSA-N
Isomeric SMILES CN1CCC[C@H]1CN(C)CC(=O)O
SMILES CN1CCCC1CN(C)CC(=O)O
Canonical SMILES CN1CCCC1CN(C)CC(=O)O

Introduction

Structural Identification and Chemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • A (S)-1-methyl-pyrrolidin-2-ylmethyl group, where the pyrrolidine ring adopts an S-configuration at the 2-position.

  • A methylamino group attached to the pyrrolidine’s methylene bridge.

  • An acetic acid moiety linked via the amino group.

The molecular formula is C₈H₁₆N₂O₂ (molar mass: 172.22 g/mol) . Its zwitterionic nature arises from the carboxylic acid (pKa ~2.5) and secondary amine (pKa ~9.5), enabling solubility in polar solvents like water and ethanol .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₆N₂O₂
Molar Mass172.22 g/mol
StereochemistryS-configuration at C2
SolubilityPolar solvents (H₂O, EtOH)

Synthesis and Manufacturing

Key Synthetic Routes

The pyrrolidine core is synthesized via asymmetric hydrogenation of 2-methylpyrroline using platinum catalysts (e.g., Pt/C or PtO₂) in alcohol solvents (ethanol:methanol, 2:1–3:1 v/v) . This method achieves enantiomeric excess >99% for the S-isomer . Subsequent steps involve:

  • Alkylation: Reacting (S)-2-methylpyrrolidine with methyl bromoacetate to form the methylamino-acetic acid ester.

  • Hydrolysis: Saponification of the ester to yield the free carboxylic acid .

Critical Reaction Parameters

  • Catalyst: 5% Pt/C under H₂ (50 psi) at 25°C .

  • Resolution: Tartrate salt formation (L-tartrate for R-isomer, D-tartrate for S-isomer) enhances chiral purity .

Biological Activity and Applications

Neurological Applications

Pyrrolidine derivatives are prevalent in neuroactive compounds. For instance, (R)-2-methylpyrrolidine is a precursor to H₃ receptor ligands (e.g., 2-(6-{2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl}-2-naphthyl)-2H-pyridazin-3-one), which modulate histaminergic pathways . The acetic acid group may enhance blood-brain barrier permeability, suggesting potential CNS applications .

Table 2: Bioactivity of Structural Analogs

Compound ClassActivity (MIC/MBC)Target OrganismSource
Benzimidazole-pyrrolidine2–8 μg/mLS. aureus, E. coli
H₃ receptor ligandsIC₅₀: 10–50 nMHistamine H₃ receptor

Industrial and Pharmaceutical Relevance

Drug Intermediate

This compound serves as a chiral building block for peptidomimetics and small-molecule therapeutics. Its rigid pyrrolidine scaffold mimics proline’s conformational restrictions, enhancing target binding in protease inhibitors .

Process Optimization

The patent literature emphasizes cost-effective scaling via:

  • Catalyst Recycling: Pt/C recovery through filtration reduces production costs .

  • In Situ Free Base Generation: Avoiding isolation of intermediates streamlines multistep syntheses .

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